Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate is a chemical compound with the molecular formula C8H10BrNO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl isoxazole-4-carboxylate and bromine.
Bromination: The ethyl isoxazole-4-carboxylate undergoes bromination using bromine or a bromine source under controlled conditions to introduce the bromine atom at the 5-position of the isoxazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 5-hydroxy or 5-amino derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethyl group at the 3-position can lead to the formation of carboxylic acids or aldehydes.
Common reagents and conditions used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for research and development purposes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Ethyl 5-bromo-3-ethyl-isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-3-methyl-isoxazole-4-carboxylate: This compound has a methyl group instead of an ethyl group at the 3-position, which may result in different biological activities and reactivity.
Ethyl 5-chloro-3-ethyl-isoxazole-4-carboxylate: The presence of a chlorine atom instead of a bromine atom at the 5-position can lead to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
ethyl 5-bromo-3-ethyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTROWDKYFXJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)OCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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